molecular formula C18H13N5O3S B2624261 (2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-78-6

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2624261
CAS RN: 477188-78-6
M. Wt: 379.39
InChI Key: PTOSEDUVKAFDBG-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has also been shown to inhibit the production of inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Furthermore, it has been demonstrated to possess antimicrobial activity against a range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of (2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide is its ability to selectively target cancer cells while sparing normal cells. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of this compound is its relatively low solubility in water, which may hinder its use in certain experiments.

Future Directions

There are several future directions for research on (2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and to optimize its properties for use as a fluorescent probe. Furthermore, research could be conducted to improve the solubility of this compound, potentially expanding its use in various experiments.

Synthesis Methods

The synthesis method of (2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide involves the reaction of 2-methoxyaniline with 3-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to form an intermediate Schiff base. This intermediate is then reacted with 2-aminothiazole and potassium cyanide to yield the final product.

Scientific Research Applications

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

(2E)-N-(2-methoxyanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c1-26-17-8-3-2-7-14(17)21-22-15(10-19)18-20-16(11-27-18)12-5-4-6-13(9-12)23(24)25/h2-9,11,21H,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSEDUVKAFDBG-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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